(S)-2-Methylbutylamine

Catalog No.
S1897242
CAS No.
34985-37-0
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Methylbutylamine

CAS Number

34985-37-0

Product Name

(S)-2-Methylbutylamine

IUPAC Name

(2S)-2-methylbutan-1-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1

InChI Key

VJROPLWGFCORRM-YFKPBYRVSA-N

SMILES

CCC(C)CN

Canonical SMILES

CCC(C)CN

Isomeric SMILES

CC[C@H](C)CN

Potential Applications

  • Asymmetric Synthesis

    Due to its chirality, (S)-2-Methylbutylamine can be used as a chiral auxiliary or resolving agent in asymmetric synthesis. Chiral auxiliaries are temporary attachments to a molecule that influence the formation of new stereocenters during a reaction, leading to the desired enantiomer (mirror image) of the product. Resolving agents help separate racemic mixtures (containing equal amounts of both enantiomers) into their individual enantiopure forms [].

  • Medicinal Chemistry

    The amine functionality and the chiral center of (S)-2-Methylbutylamine make it a potential building block for the synthesis of chiral drugs. Researchers might explore its use in developing new medications with improved efficacy or reduced side effects compared to racemic mixtures [].

  • Material Science

    (S)-2-Methylbutylamine could be used in the design of chiral materials with specific properties. For instance, it might be incorporated into polymers or gels to create materials with unique optical or electronic properties [].

(S)-2-Methylbutylamine is a colorless liquid at room temperature []. It has limited natural occurrence and is primarily synthesized for use in scientific research. The specific enantiomer, (S)-2-methylbutylamine, finds application as an intermediate in organic synthesis, particularly in the production of pharmaceuticals [].


Molecular Structure Analysis

The key feature of (S)-2-Methylbutylamine's structure is the presence of a central carbon chain with a methyl group attached to the second carbon (C2) in the S configuration. This means the methyl group and a hydrogen atom are positioned on opposite sides of the C2-C3 bond when viewed down the C1-C2 bond axis []. The presence of the amine group (NH2) at the terminal carbon (C1) makes it a primary amine.


Chemical Reactions Analysis

Synthesis

There are various methods for synthesizing (S)-2-Methylbutylamine. One common approach involves the reductive amination of (S)-2-methylbutyraldehyde using ammonia in the presence of a reducing agent like sodium borohydride [].

(S)-2-Methylbutyraldehyde + NH3 + NaBH4 -> (S)-2-Methylbutylamine + H2O + NaBO2

Other Reactions

Due to its amine functionality, (S)-2-Methylbutylamine can undergo various reactions typical of primary amines. These include:

  • Acylation: Reaction with carboxylic acid derivatives (acyl chlorides, anhydrides) to form amides.
  • Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.

Due to the absence of specific research on (S)-2-Methylbutylamine's reactivity, further details on specific reactions are limited.


Physical And Chemical Properties Analysis

  • Molecular Formula: C5H13N []
  • Molecular Weight: 87.16 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Data not readily available
  • Boiling Point: Data not readily available
  • Solubility: Fully miscible in water []
  • Stability: Air sensitive; needs storage under inert gas [].

(S)-2-Methylbutylamine is likely to exhibit similar hazards as other primary amines.

  • Flammability: Expected to be flammable; specific flammability data not available.
  • Toxicity: Limited data available. Handle with care and consult a safety data sheet (SDS) before handling.
  • Reactivity: Air sensitive; may react with oxidizing agents.

XLogP3

1

UNII

D8Q8RZF45X

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

34985-37-0

Wikipedia

(S)-2-methylbutylamine

Dates

Modify: 2023-08-16

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